
27-Hydroxymangiferolic acid
Overview
Description
Mechanism of Action
Target of Action
27-Hydroxymangiferolic acid, a triterpenoid , has been found to exhibit antitrypanosomal and anticancer properties .
Mode of Action
It is known to demonstrate moderate antitrypanosomal and anticancer properties . The compound’s interaction with its targets likely results in the inhibition of cell growth and proliferation, contributing to its anticancer effects .
Biochemical Pathways
Given its observed biological activities, it is likely that this compound affects pathways related to cell growth, proliferation, and survival .
Pharmacokinetics
It is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , suggesting that it may have good bioavailability.
Result of Action
This compound has demonstrated moderate antitrypanosomal and anticancer properties . Among the tested compounds, this compound exhibited the highest antitrypanosomal activity at a concentration of 11.6 µg/mL . The highest anticancer effect was demonstrated by the Ph-2 fraction, followed by this compound, with IC50 values of 129.6 and 153.3 µg/mL .
Biochemical Analysis
Biochemical Properties
27-Hydroxymangiferolic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with heat shock protein 70 (HSP-70), fibroblast growth factor 2 (FGF-2), vascular endothelial growth factor (VEGF), runt-related transcription factor 2 (RUNX2), alkaline phosphatase (ALP), osteocalcin, and collagen type 1a1 (COL1A1) . These interactions are crucial for its biological activities, such as promoting antioxidant activity, growth factor signaling, and osteoblastogenesis.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has demonstrated anticancer properties by inhibiting the growth of cancerous cells . It also affects cell signaling pathways involved in oxidative stress response and cellular proliferation, thereby impacting gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to activate targets such as HSP-70, FGF-2, VEGF, RUNX2, ALP, osteocalcin, and COL1A1 . These interactions contribute to its biological activities, including antioxidant activity, growth factor signaling, and osteoblastogenesis. Additionally, this compound has been found to inhibit the growth of cancerous cells, although the exact mechanism remains unclear .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for up to three years in powder form and -80°C for up to six months in solvent form . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects such as antioxidant activity and growth factor signaling. At higher doses, toxic or adverse effects may occur . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological activities without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid metabolism, bile acid biosynthesis, and oxidative phosphorylation . It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels. For instance, it has been shown to influence the biosynthesis of triglycerides, fatty acid beta-oxidation, and cholesterol metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activities, as it needs to reach specific target sites to exert its effects.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it needs to be present in the right cellular context to interact with its targets . Studies have shown that this compound can localize to various subcellular compartments, including the cytoplasm and nucleus, where it exerts its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 27-Hydroxymangiferolic acid involves multiple steps, starting from simpler triterpenoid precursors. The key steps include hydroxylation and cyclization reactions. The reaction conditions typically involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is usually obtained in powder form with a melting point of 201-204°C .
Industrial Production Methods
Industrial production of this compound is less common due to its complex synthesis. it can be extracted from natural sources like the mango tree using advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .
Chemical Reactions Analysis
Types of Reactions
27-Hydroxymangiferolic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated derivatives, while reduction may produce less oxygenated triterpenoids .
Scientific Research Applications
Overview
27-Hydroxymangiferolic acid is a triterpenoid compound derived from the Mangifera indica L. plant, commonly known as mango. This compound has attracted significant attention in scientific research due to its diverse biological activities, particularly its antitumor and antitrypanosomal properties. This article synthesizes findings from various studies to provide a comprehensive overview of the applications of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.
Scientific Research Applications
This compound has several scientific research applications across various fields:
Chemistry
- Used as a reference compound in the study of triterpenoids and their derivatives.
Biology
- Demonstrated potential in biological assays for its antitrypanosomal and anticancer activities.
Medicine
- Research indicates its potential use in developing new therapeutic agents for treating diseases like cancer and trypanosomiasis.
Industry
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- Anticancer Properties : A study published in MDPI reported that isolated compounds from propolis, including this compound, exhibited moderate anticancer effects with IC50 values ranging from 129.6 to 153.3 µg/mL .
- Antitrypanosomal Activity : Another research highlighted that this compound showed significant activity against Trypanosoma brucei, supporting its potential as a therapeutic agent for treating sleeping sickness .
- Molecular Docking Studies : Molecular docking simulations indicated that this compound binds effectively to heat shock proteins and growth factors, suggesting mechanisms through which it exerts antioxidant effects and promotes osteoblastogenesis .
Comparison with Similar Compounds
Similar Compounds
- Mangiferolic acid (CAS#4184-34-3)
- Isomangiferolic acid (CAS#13878-92-7)
- 23-Hydroxymangiferonic acid (CAS#232266-08-9)
- 3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid (CAS#870456-88-5)
- 27-Hydroxymangiferonic acid (CAS#5132-66-1)
Uniqueness
27-Hydroxymangiferolic acid is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Compared to similar compounds, it has shown higher antitrypanosomal and anticancer activities, making it a valuable compound for further research and development .
Biological Activity
27-Hydroxymangiferolic acid is a triterpenoid compound derived from the Mangifera indica L. plant, commonly known as mango. This compound has garnered attention in scientific research due to its diverse biological activities, particularly its antitumor and antitrypanosomal properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.
- Molecular Formula : C30H48O4
- Molecular Weight : 472.70 g/mol
- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
The biological activity of this compound can be attributed to its interaction with various cellular targets and pathways:
- Anticancer Activity : The compound has shown moderate anticancer properties by inhibiting cell growth and inducing apoptosis in cancer cells. It affects critical pathways involved in cell proliferation and survival, including the modulation of heat shock proteins (e.g., HSP-70), fibroblast growth factor (FGF-2), and vascular endothelial growth factor (VEGF) .
- Antitrypanosomal Activity : It exhibits potential against Trypanosoma brucei, the causative agent of sleeping sickness. Studies indicate that it can inhibit the growth of this parasite with an IC50 value of approximately 13.9 µg/mL, demonstrating its potential as a therapeutic agent .
Interaction with Biomolecules
This compound interacts with several important biomolecules:
Biomolecule | Function |
---|---|
Heat Shock Protein 70 | Involved in protein folding and protection from stress |
Fibroblast Growth Factor 2 | Promotes angiogenesis and tissue repair |
Vascular Endothelial Growth Factor | Stimulates blood vessel formation |
Runt-related Transcription Factor 2 | Regulates bone development and homeostasis |
Alkaline Phosphatase | Involved in dephosphorylation processes |
Osteocalcin | Plays a role in bone mineralization |
Collagen Type 1a1 | Major component of the extracellular matrix |
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines (HeLa, HepG-2, MCF-7). The compound demonstrated significant antiproliferative activity with IC50 values ranging from 129.6 to 153.3 µg/mL .
- Antitrypanosomal Activity : In vitro assays against Trypanosoma brucei showed that this compound had a minimum inhibitory concentration (MIC) of 13.9 µg/mL, indicating moderate efficacy compared to standard treatments like pentamidine .
Temporal Effects in Laboratory Settings
The stability of this compound under various storage conditions has been documented. It remains stable at -20°C for up to three years in powder form and at -80°C for up to six months when dissolved in solvents.
Dosage Effects
Research indicates that the effects of this compound vary significantly with dosage:
- Low Doses : Exhibited antioxidant activity and stimulated growth factor signaling.
- High Doses : Indicated potential toxicity or adverse effects, highlighting the importance of dosage optimization for therapeutic applications.
Properties
IUPAC Name |
(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-19(7-6-8-20(17-31)25(33)34)21-11-13-28(5)23-10-9-22-26(2,3)24(32)12-14-29(22)18-30(23,29)16-15-27(21,28)4/h8,19,21-24,31-32H,6-7,9-18H2,1-5H3,(H,33,34)/b20-8+/t19-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPLTMNXKKXXII-HJTGRKLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(CO)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\CO)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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